molecular formula C20H20F3N3O4 B2594259 N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1705391-96-3

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No. B2594259
CAS RN: 1705391-96-3
M. Wt: 423.392
InChI Key: QTPLZSARVOYHDD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains an indole nucleus, which is an important heterocyclic system found in many synthetic drug molecules . The indole nucleus is known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

Compounds similar to the specified chemical have been developed as neurokinin-1 (NK1) receptor antagonists, showcasing their potential in treating emesis and depression through pre-clinical tests. These compounds exhibit high affinity and oral activity, highlighting their significance in clinical applications for emesis and depression without focusing on dosage or side effects (Harrison et al., 2001).

Polymer Synthesis Applications

Research on 2-(Hydroxyphenyl)-2-oxazolines, which share a functional resemblance with the specified compound, has been directed towards polymer synthesis. These studies aim to develop various polymers with potential applications in materials science, demonstrating the broad utility of such compounds in creating innovative materials with specific properties (Kobayashi et al., 1984).

Sleep-Wake Regulation Research

Similar compounds have been investigated for their role in modulating sleep-wake cycles through the blockade of orexin receptors. This research has implications for developing treatments for sleep disorders, showcasing the application of these compounds in neuroscience and pharmacology without discussing specific drug uses or side effects (Dugovic et al., 2009).

Catalysis and Organic Synthesis

Studies on palladium iodide-catalyzed and copper-catalyzed reactions have explored the utility of similar compounds in facilitating chemical transformations. These applications are critical in the development of new synthetic methodologies for organic chemistry, highlighting the importance of such compounds in advancing chemical synthesis without focusing on their pharmacological aspects (Mancuso et al., 2014).

Anti-Inflammatory and Antioxidant Research

Compounds with related structures have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. This research is pivotal in identifying new therapeutic agents for treating inflammation and oxidative stress-related disorders, focusing on the chemical synthesis and biological activity without delving into drug-specific information (Khanum et al., 2008).

properties

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O4/c1-26-9-8-12-10-13(2-7-16(12)26)17(27)11-24-18(28)19(29)25-14-3-5-15(6-4-14)30-20(21,22)23/h2-7,10,17,27H,8-9,11H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPLZSARVOYHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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